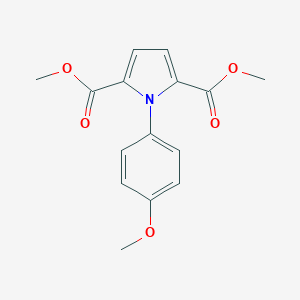
Dimethyl 1-(4-methoxyphenyl)pyrrole-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dicarboxylate is a heterocyclic compound that features a pyrrole ring substituted with a methoxyphenyl group and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(4-methoxyphenyl)pyrrole-2,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with diethyl oxalate in the presence of ammonium acetate, followed by esterification to yield the dimethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrrole derivatives with reduced ester groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which Dimethyl 1-(4-methoxyphenyl)pyrrole-2,5-dicarboxylate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-(4-bromophenyl)-1H-pyrrole-2,5-dicarboxylate
- Dimethyl 1-(4-chlorophenyl)-1H-pyrrole-2,5-dicarboxylate
- Dimethyl 1-(4-fluorophenyl)-1H-pyrrole-2,5-dicarboxylate
Uniqueness
Dimethyl 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dicarboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its potential biological activities and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H15NO5 |
|---|---|
Molecular Weight |
289.28g/mol |
IUPAC Name |
dimethyl 1-(4-methoxyphenyl)pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C15H15NO5/c1-19-11-6-4-10(5-7-11)16-12(14(17)20-2)8-9-13(16)15(18)21-3/h4-9H,1-3H3 |
InChI Key |
FVNKPCFGUTVHLT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=CC=C2C(=O)OC)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC=C2C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


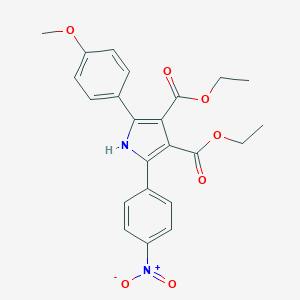
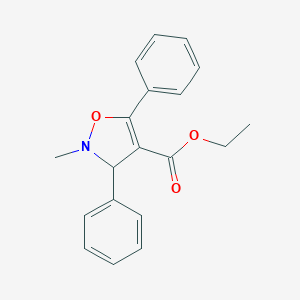
![Methyl 3-benzhydrylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B375235.png)
![3-[(4-Methylphenyl)sulfonyl]-3-azatricyclo[3.2.1.0~2,4~]octane](/img/structure/B375236.png)
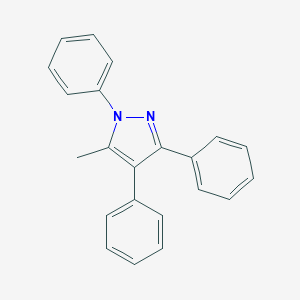
![13-Methyl-25-phenyl-1,25-diazaoctacyclo[11.11.1.13,7.115,19.02,12.014,24.011,27.023,26]heptacosa-3,5,7(27),8,10,15,17,19(26),20,22-decaene](/img/structure/B375241.png)

![3,10-Diphenyl-21-oxahexacyclo[10.7.1.1~3,10~.0~2,11~.0~4,9~.0~16,20~]henicosa-1(20),4,6,8,12,14,16,18-octaene](/img/structure/B375243.png)
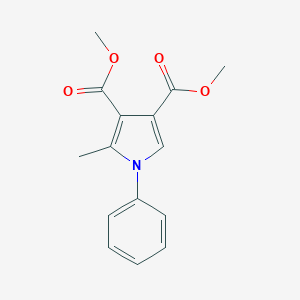
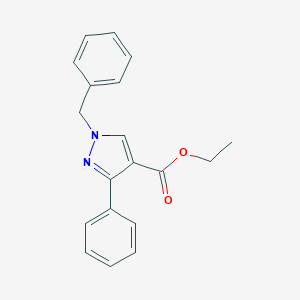
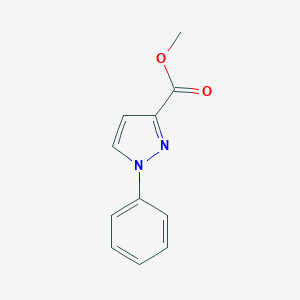
![Tetramethyl 1,4-diphenyl-7-azabicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylate](/img/structure/B375248.png)
![1,4,7,10-Tetraphenyl-4,10,13-triazatetracyclo[5.5.1.02,6.08,12]tridecane-3,5,9,11-tetrone](/img/structure/B375250.png)

